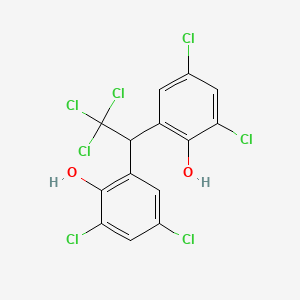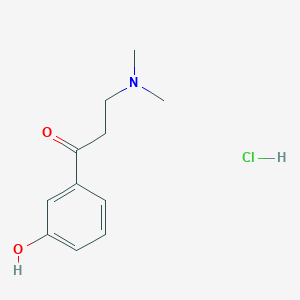
2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by its two phenolic rings, each substituted with chlorine atoms, and connected through a central trichloroethane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) typically involves the reaction of 4,6-dichlorophenol with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the phenolic rings are activated by the acidic medium, facilitating the formation of the central trichloroethane linkage.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The trichloroethane moiety can be reduced to dichloroethane or monochloroethane derivatives.
Substitution: The chlorine atoms on the phenolic rings can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dichloroethane or monochloroethane derivatives.
Substitution: Amino or thiol-substituted phenolic compounds.
科学的研究の応用
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The compound exerts its effects primarily through interactions with biological membranes and enzymes. The phenolic groups can disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
類似化合物との比較
Similar Compounds
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorophenol): Similar structure but with fewer chlorine atoms on the phenolic rings.
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol): Differently substituted phenolic rings.
Uniqueness
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential antimicrobial activity compared to less substituted analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
特性
CAS番号 |
92167-59-4 |
|---|---|
分子式 |
C14H7Cl7O2 |
分子量 |
455.4 g/mol |
IUPAC名 |
2,4-dichloro-6-[2,2,2-trichloro-1-(3,5-dichloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H7Cl7O2/c15-5-1-7(12(22)9(17)3-5)11(14(19,20)21)8-2-6(16)4-10(18)13(8)23/h1-4,11,22-23H |
InChIキー |
IHHXFGBJTXWXHB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(C2=C(C(=CC(=C2)Cl)Cl)O)C(Cl)(Cl)Cl)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)


![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)
